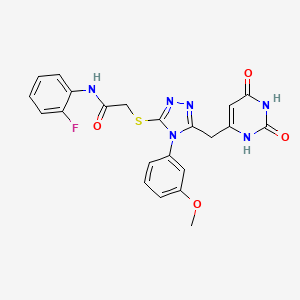

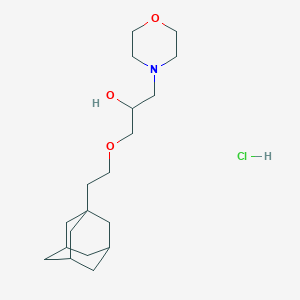

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as SU4312, is a small molecule inhibitor that has been widely used in scientific research. The compound is a potent inhibitor of various protein tyrosine kinases, including VEGFR-2, FGFR-1, and PDGFR-β.

Applications De Recherche Scientifique

Degradation and Stability Studies

- Degradation of Sulfonylurea Herbicides : Research by Saha & Kulshrestha (2002) examined the stability of sulfosulfuron, a sulfonylurea herbicide, under various environmental conditions, revealing degradation pathways including the breaking of a sulfonylurea bridge under acidic conditions.

Synthesis and Potential Biological Activity

- Syntheses of Imidazol-2-one Derivatives : A study by Brzozowski & Sławiński (2004) focused on synthesizing derivatives of phenylsulfonyl ureas, which displayed varying activities against human tumor cell lines. This research highlights the potential of sulfonyl urea derivatives in medicinal chemistry.

Corrosion Inhibition

- Corrosion Inhibition in Steel : Research by Mistry et al. (2011) demonstrated that triazinyl urea derivatives could act as efficient corrosion inhibitors for mild steel in acidic conditions, indicating the utility of urea derivatives in industrial applications.

Anion Complexation

- Macrocyclic Bis(ureas) as Ligands : Kretschmer, Dittmann, & Beck (2014) investigated macrocyclic bis(ureas) based on diphenylurea for anion complexation. Their study Kretschmer et al. (2014) revealed these compounds’ effectiveness in forming adducts with various anions, underscoring the potential of urea derivatives in supramolecular chemistry.

Photoisomerization and Molecular Devices

- Cyclodextrin Complexation and Self-assembly : Lock et al. (2004) explored the complexation of urea-linked cyclodextrin with stilbene and its photoisomerization properties, leading to the development of molecular devices. Their research Lock et al. (2004) demonstrates the role of urea derivatives in the creation of responsive molecular systems.

Receptor Agonist Properties

- 5-HT1D Receptor Agonist Properties : A study by Barf et al. (1996) on indolyethylamines, including urea derivatives, revealed their activity as agonists at 5-HT1D receptors, suggesting applications in neuroscience and pharmacology.

Chemical Reactions

- Reaction with Dimethyl Sulfoxide : Research by Owens et al. (1976) investigated the explosive reaction of sym-dichloro-bis(urea) with dimethyl sulfoxide, providing insights into the reactivity and safety considerations of certain urea derivatives.

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-14-20(16-7-5-6-8-18(16)24(14)2)30(26,27)12-11-22-21(25)23-17-10-9-15(28-3)13-19(17)29-4/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFVYYUVOYLAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)

![4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2438138.png)

![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)

![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2438141.png)

![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2438151.png)

![2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2438152.png)

![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)